REACTION_CXSMILES
|
CC1C(N=C=O)=CC([N:8]=C=O)=CC=1.C([O-])(=O)C.C([O-])(=O)C.C([Sn+2]CCCC)CCC.COC1C=CC(O)=CC=1.[C:40]([O:44][CH2:45][CH2:46]O)(=[O:43])[CH:41]=[CH2:42]>>[C:40]([OH:44])(=[O:43])[CH:41]=[CH2:42].[NH2:8][C:40]([O:44][CH2:45][CH3:46])=[O:43] |f:1.2.3,6.7|
|
Name
|
|
Quantity
|
2 mol
|
Type
|
reactant
|
Smiles
|
CC=1C(=CC(=CC1)N=C=O)N=C=O
|
Name
|
polypropylene glycol
|
Quantity
|
1 mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C)(=O)[O-].C(C)(=O)[O-].C(CCC)[Sn+2]CCCC
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
COC1=CC=C(C=C1)O
|
Name
|
2,6-tertiary butyl-4-methylphenol
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
2 mol
|
Type
|
reactant
|
Smiles
|
C(C=C)(=O)OCCO
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
70 °C
|
Type
|
CUSTOM
|
Details
|
while stirring
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
was charged
|
Type
|
ADDITION
|
Details
|
were added
|
Type
|
CUSTOM
|
Details
|
the reaction was further reacted at the same temperature for 7 hours
|
Duration
|
7 h
|
Type
|
CUSTOM
|
Details
|
the disappearance of absorption of NCO by infrared absorption spectrum
|
Reaction Time |
7 h |
Name
|
|
Type
|
product
|
Smiles
|
C(C=C)(=O)O.NC(=O)OCC
|
Name
|
|
Type
|
product
|
Smiles
|
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |